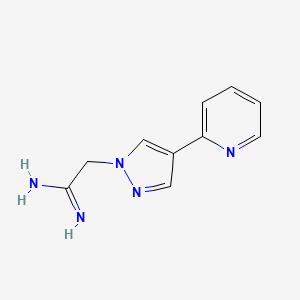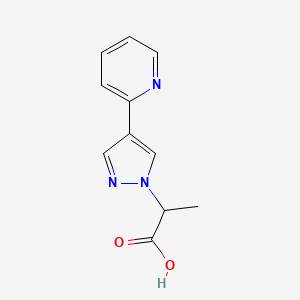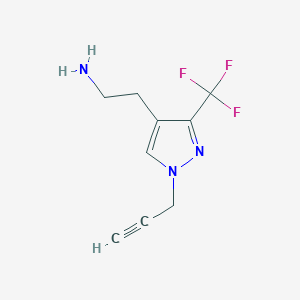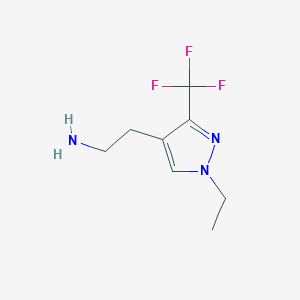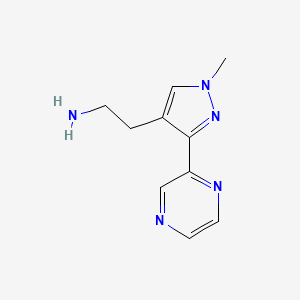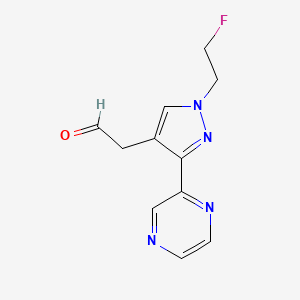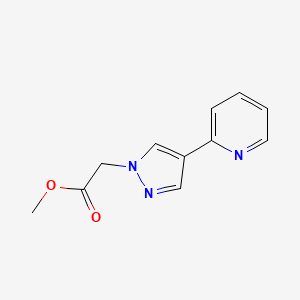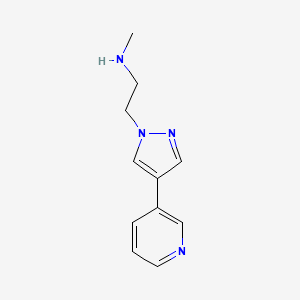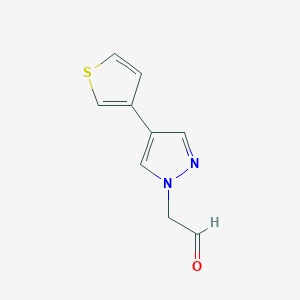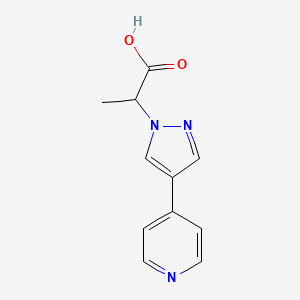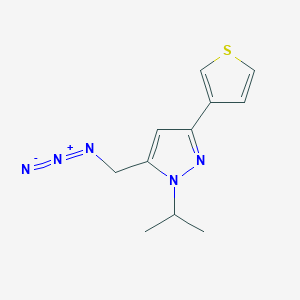
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, often involves heterocyclization of various substrates . One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .
Chemical Reactions Analysis
Thiophene-based analogs, like this compound, have been the focus of many scientists due to their potential as biologically active compounds . The reaction mechanism often involves sulfur heterocyclization and 1,3-migration of silicon in DMF solution .
Scientific Research Applications
Antitumor Evaluation
Compounds containing thiophene and pyrazolone moieties, similar to 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, have been synthesized and evaluated for their antitumor activities. Some of these compounds exhibited good antitumor activity, with specific compounds showing moderate activity, indicating potential use in cancer research and therapy (Gouda et al., 2016).
Antidepressant Activity
A series of thiophene-based pyrazolines, structurally related to the chemical , were synthesized and evaluated for their antidepressant and neurotoxicity screening. One compound in particular demonstrated significant reduction in immobility time in behavioral tests, suggesting potential antidepressant properties (Mathew et al., 2014).
Anti-Inflammatory and Anti-Bacterial Studies
Novel compounds including thiophen-2-yl-pyrazol-4-yl-tetrazoles, structurally similar to the chemical , were synthesized and exhibited excellent anti-inflammatory activity. Additionally, some compounds showed significant anti-bacterial inhibitory potency, suggesting their potential in anti-inflammatory and anti-bacterial applications (Kumbar et al., 2018).
Antiproliferative Agents
Pyrazole derivatives, structurally similar to this compound, have been synthesized and evaluated for their antiproliferative properties. One specific compound showed considerable cytotoxic effect against breast cancer and leukemic cells, indicating potential applications in cancer treatment (Ananda et al., 2017).
Antioxidant and Anti-Breast Cancer Properties
A study on novel pyrazole derivatives highlighted their antioxidant and anti-breast cancer properties. Compounds synthesized showed significant activity against breast cancer cells and also demonstrated anti-inflammatory properties, which can be crucial in developing new therapeutics (Thangarasu et al., 2019).
Crystal Structure Analysis
The crystal structure and molecular analysis of compounds structurally related to this compound have been studied. Such analysis is essential for understanding the chemical and physical properties of these compounds, which can aid in their application in various scientific fields (Prabhuswamy et al., 2016).
Future Directions
Thiophene-based analogs, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, continue to attract the interest of scientists due to their potential biological activities and their role in the advancement of organic semiconductors . Future research may focus on exploring their diverse applications in pharmaceuticals, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, influencing a wide range of biological effects .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives are an important area of study in medicinal chemistry .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
The action of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the interaction with cytochrome P450 enzymes can result in the inhibition of their metabolic functions, thereby affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological responses in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism may also involve conjugation reactions with cofactors such as glutathione, which can influence its overall metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. The compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall function within the cell.
properties
IUPAC Name |
5-(azidomethyl)-1-propan-2-yl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-8(2)16-10(6-13-15-12)5-11(14-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYUHWLQSRVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




